Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Description
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS: 805250-17-3) is a chiral benzofuran derivative featuring a dihydrobenzofuran core substituted with a hydroxy group at position 6 and an ethyl acetate moiety at position 3 (Figure 1). Its structure is critical in asymmetric synthesis, particularly as a key intermediate for fasiglifam (TAK-875), a GPR40/FFAR1 agonist developed for type 2 diabetes therapy . The compound’s stereochemistry is achieved via rhodium- or ruthenium-catalyzed asymmetric hydrogenation, which offers higher efficiency and lower manufacturing costs compared to traditional HPLC resolution methods .
Properties
IUPAC Name |
ethyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFCPQCJCXZSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731824 | |
| Record name | Ethyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652983-15-8 | |
| Record name | Ethyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20731824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same or similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion-mediated cleavage.
Oxidation Reactions
The phenolic hydroxyl group at the 6-position is susceptible to oxidation, forming quinone-like structures or ketones.
Application : Oxidized derivatives exhibit enhanced bioactivity, particularly in anticancer studies .
Nucleophilic Substitution at the Ester Group
The ethyl ester can undergo transesterification or aminolysis, enabling diversification of the side chain.
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | Methanol, 60°C | Mthis compound | 95% | |
| Allylamine | DBN catalyst, EtOAc, 60°C | 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)-N-allylacetamide | 96% |
Key Catalyst : 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) enhances nucleophilic attack efficiency .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective substitution at the 5-position due to hydroxyl group activation.
Synthetic Utility : Nitro derivatives serve as intermediates for reduced amine analogs .
Reduction of the Dihydrobenzofuran Core
Catalytic hydrogenation can saturate the dihydrobenzofuran ring, though this is less common due to steric hindrance.
| Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Rh(I)/Bisphosphine complex | H₂ (0.7 MPa), EtOAc, 20°C | Partially saturated derivatives | 91% ee |
Chiral Control : Asymmetric hydrogenation preserves stereochemistry at the 3-position .
Biological Activity Correlations
Derivatives of this compound demonstrate notable bioactivity:
| Derivative | Activity | IC₅₀ | Source |
|---|---|---|---|
| Carboxylic acid analog | Antiangiogenic (CAM assay) | 8.2 ± 1.1 μM | |
| Nitro-substituted ester | Cytotoxic (oral cancer cell lines) | 12.4 μM |
Scientific Research Applications
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. The benzofuran ring structure allows it to interact with specific proteins and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
Substituent Variations on the Benzofuran Core
Key Insights :
- Electron-Withdrawing Groups (e.g., bromo, sulfinyl) enhance crystallinity but may reduce metabolic stability .
- Ester Group Modifications: Methyl esters (vs.
Heteroatom Substitution (O → S)
Key Insights :
Research Findings and Data Gaps
- Bioactivity Data: Limited for thiophene and sulfinyl analogs; focus remains on benzofuran cores for diabetes therapeutics .
- Antioxidant Potential: The 6-hydroxy group aligns with phenolic antioxidants (e.g., Trolox), but experimental validation is lacking .
- Thermodynamic Data : Melting points, solubility, and partition coefficients (LogP) are unreported for most analogs, hindering QSAR studies.
Biological Activity
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzofuran moiety with a hydroxyl group at the 6-position, which enhances its reactivity. The molecular formula is , and it has a molecular weight of approximately 208.21 g/mol. The presence of the hydroxyl group plays a crucial role in its biological activity by potentially influencing various signaling pathways involved in cellular responses.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can modulate various signaling pathways associated with inflammation, although specific mechanisms remain to be fully elucidated .
2. Antioxidant Activity
The compound has also been studied for its antioxidant properties. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .
3. Anticancer Potential
Benzofuran derivatives, including this compound, have demonstrated anticancer activities in various studies. For instance, related compounds have shown growth inhibitory effects against several cancer cell lines, indicating potential therapeutic applications in oncology .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in inflammation and cancer pathways. This interaction may lead to modulation of enzyme activity and receptor binding, resulting in altered cellular signaling .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antioxidant | Scavenges free radicals | |
| Anticancer | Inhibitory effects on various cancer cell lines |
In a study focusing on benzofuran derivatives, compounds similar to this compound were found to exhibit significant growth inhibition against cancer cell lines such as ACHN (GI50: 2.74 μM) and HCT15 (GI50: 2.37 μM) . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, and how are reaction conditions optimized?
The compound is typically synthesized via esterification or hydrolysis of precursor molecules. For example:
- Alkaline hydrolysis : Ethyl esters (e.g., ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate) undergo hydrolysis with potassium hydroxide in methanol/water to yield carboxylic acid derivatives. Yields up to 82% are achieved under reflux conditions .
- Mitsunobu reaction : Used to introduce protected hydroxyl groups, as seen in the synthesis of methyl 2-{6-[4-(tert-butyldimethylsilyloxy)but-2-ynyloxy]-2,3-dihydrobenzofuran-3-yl}acetate. This method requires stoichiometric control of reagents like triphenylphosphine and diethyl azodicarboxylate .
- Key considerations : Solvent selection (e.g., methanol for hydrolysis), temperature control (reflux vs. room temperature), and purification via column chromatography (ethyl acetate as eluent) .
Q. How is the structural configuration of this compound confirmed, and what analytical techniques are prioritized?
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.003 Å) and hydrogen-bonding patterns (e.g., O–H⋯O interactions forming centrosymmetric dimers) .
- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δC 171.1 ppm for ester carbonyls) validate substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 190.06293 [M⁺]) and fragmentation patterns .
Q. What solvent systems are effective for purification, and how is solubility addressed?
- Chromatography : Ethyl acetate is a preferred eluent due to its polarity, balancing compound solubility (1.9 g/L in water at 25°C) and separation efficiency .
- Recrystallization : Benzene or chloroform are used for slow evaporation, yielding high-purity crystals .
- Solubility data : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, methanol) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallographic packing and stability?
- Hydrogen-bond networks : Carboxyl groups form O–H⋯O bonds (Table 1 in ), creating dimers that stabilize the crystal lattice.
- Planarity effects : The benzofuran core (mean deviation 0.005 Å from planarity) enhances π-π stacking, critical for solid-state stability .
- Thermal analysis : Melting points (139–140°C) correlate with packing efficiency, validated by differential scanning calorimetry (DSC) .
Q. What strategies are employed to modify the core structure for enhanced bioactivity, and how is stereochemistry controlled?
- Derivatization : Introducing substituents at the 6-hydroxy position (e.g., silyl-protected alkynes) improves metabolic stability. Chiral centers (e.g., (S)-configuration at C3) are preserved using enantioselective Mitsunobu reactions .
- Structure-activity relationships (SAR) : Methyl vs. ethyl ester analogs are compared for pharmacokinetic properties (e.g., logP = 1.82 for ethyl ester vs. 1.45 for methyl) .
- Biological assays : Antioxidant activity is tested via DPPH/ABTS assays, with Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a reference .
Q. What challenges arise in quantifying trace impurities, and how are they mitigated?
- HPLC method development : Reverse-phase C18 columns with mobile phases (e.g., methanol:water + 0.1% formic acid) resolve degradation products. Detection at 254 nm optimizes sensitivity .
- Validation parameters : Linearity (R² > 0.999), LOD/LOQ (≤0.1 μg/mL), and recovery rates (95–105%) are established per ICH guidelines .
- Mass spectrometric detection : LC-MS/MS identifies impurities at ppm levels, leveraging fragmentation libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
